molecular formula C21H22N4O5S3 B2697805 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea CAS No. 397279-93-5

3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea

Cat. No.: B2697805
CAS No.: 397279-93-5
M. Wt: 506.61
InChI Key: YTCXQZSSWJIECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea is a complex organic compound that features a thiazole ring, a benzamide group, and a dimethoxyphenyl moiety

Properties

IUPAC Name

N-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S3/c1-25(2)33(27,28)15-8-5-13(6-9-15)19(26)23-20(31)24-21-22-16(12-32-21)14-7-10-17(29-3)18(11-14)30-4/h5-12H,1-4H3,(H2,22,23,24,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCXQZSSWJIECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Group: The benzamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

    Final Coupling: The final step involves coupling the thiazole derivative with the benzamide derivative under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Thiourea Core Formation

Thiourea derivatives are typically synthesized by reacting benzoyl isothiocyanates with amines. For example:

  • Benzoyl isothiocyanate formation : Benzoyl chloride reacts with ammonium thiocyanate in dry acetone to form benzoyl isothiocyanate .

  • Coupling with amines : Subsequent reaction with an amine (e.g., substituted pyridine derivatives) yields the thiourea derivative .

For this compound, the 4-(dimethylsulfamoyl)benzoyl group may be introduced via sulfonation or substitution reactions, possibly involving dimethylsulfamoyl chloride.

Thiazole Ring Formation

The thiazole ring (1,3-thiazol-2-yl) is likely formed through heterocyclization. Analogous reactions involve:

  • Cyclization of thioureas : Thioureas react with α-halocarbonyl compounds or electrophiles (e.g., DMAD) to form thiazolidinones or thiazoles .

  • Nucleophilic substitution : Chloroacetamides react with ammonium thiocyanate (NH₄SCN) to form thiazolidinones, which can undergo tautomerism .

For the target compound, the thiazole ring may form via cyclization of a thiourea intermediate with a halocarbonyl compound, followed by dehydrogenation.

Tautomerism and Cyclization

Thioureas exhibit tautomerism, which influences their reactivity. For example, 2-imino-1,3-thiazolidin-4-one derivatives can exist in multiple tautomeric forms, such as 2-imino or 2-amino forms . This tautomerism may facilitate cyclization reactions.

Nucleophilic Substitution

The thiourea’s sulfur atom acts as a nucleophile, enabling reactions with electrophiles (e.g., alkylating agents, bromoacetates). For instance:

  • Enaminone formation : Thioureas react with DMF-DMA to form enaminones, which then undergo further cyclization with nitrogen nucleophiles (e.g., hydrazine, phenyl hydrazine) to yield heterocycles .

  • Cyclocondensation : Thioureas react with DMAD to form thiazolidinone derivatives via cycloaddition .

Hydrolysis and Functional Group Transformations

The dimethylsulfamoyl group (–SO₂N(CH₃)₂) may undergo hydrolysis or substitution reactions. For example, sulfamoyl groups can react with alcohols or amines to form sulfamates or sulfamides.

Comparative Analysis of Reaction Conditions

The following table summarizes reaction conditions for analogous thiourea derivatives:

Reaction Type Reagents/Conditions Product/Yield Reference
Thiourea formationBenzoyl chloride + NH₄SCN + amineN-(benzoylthiocarbamoyl)benzamide
Thiazolidinone cyclizationThiourea + ethyl bromoacetate + NaOAc2-Imino-1,3-thiazolidin-4-one
Enaminone formationThiourea + DMF-DMAEnaminone intermediate
CyclocondensationThiourea + DMADThiazolidinone derivatives

Antimicrobial Activity

Thiourea derivatives often exhibit antimicrobial properties. For example:

  • Benzoylthioureas with fluorine substituents show antibacterial activity against E. coli and antifungal activity against C. albicans .

  • Compounds with trifluoromethyl groups display enhanced antibiofilm activity, likely due to improved lipid solubility .

Structural Insights

  • Tautomerism : NMR studies reveal that thiourea derivatives can exist as mixtures of tautomers (e.g., 2-imino and 2-amino forms) .

  • Crystallography : X-ray diffraction confirms trans configurations of C=O and C=S bonds in benzoylthioureas, stabilized by intramolecular hydrogen bonds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. A study synthesized various thiourea compounds and evaluated their activity against Mycobacterium tuberculosis, revealing promising results for specific derivatives that could serve as potential antituberculosis agents . The structure-activity relationship (SAR) analysis suggests that modifications in the thiourea structure can enhance efficacy against bacterial strains.

Anticancer Potential

Thiourea derivatives have been explored for their anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines such as HCT116 and MCF7. These studies utilized assays like the NCI-60 sulforhodamine B assay to evaluate cell viability and proliferation inhibition . The introduction of specific substituents on the thiourea scaffold has been linked to improved anticancer activity.

Case Study 1: Synthesis and Evaluation of Thiourea Derivatives

A comprehensive study synthesized a series of novel thiourea derivatives inspired by existing antituberculosis drugs. Among these, certain compounds demonstrated MIC values as low as 3.13 µg/mL against Mycobacterium tuberculosis, indicating their potential as effective antimycobacterial agents .

Case Study 2: Structure-Activity Relationship Analysis

In another investigation focusing on the SAR of thiourea derivatives, researchers identified that specific functional groups significantly impacted biological activity. The introduction of aromatic rings was found to enhance both antimicrobial and anticancer properties . This highlights the importance of chemical modifications in developing more potent therapeutic agents.

Summary of Findings

Application AreaKey FindingsReferences
AntimicrobialEffective against Mycobacterium tuberculosis with MIC = 3.13 µg/mL
AnticancerCytotoxicity observed in HCT116 and MCF7 cell lines
Structure-Activity RelationshipModifications enhance efficacy against bacteria and cancer cells

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and benzamide group could play key roles in binding to molecular targets, while the dimethoxyphenyl group might influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea: This compound is unique due to its specific combination of functional groups.

    This compound: Similar compounds might include other thiazole derivatives, benzamide derivatives, or compounds with dimethoxyphenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

The compound 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea is a member of the thiourea family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a thiazole ring and a thiourea moiety, both of which are known for their biological significance. The presence of methoxy groups and a dimethylsulfamoyl group enhances its solubility and bioactivity.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives containing 2-amino-1,3,4-thiadiazole moieties have shown promising results against various pathogens, including Staphylococcus aureus and Candida albicans .

Compound Pathogen Activity Reference
Thiourea Derivative AE. coliMIC = 32 µg/mL
Thiourea Derivative BC. albicansInhibition = 66%
Thiourea Derivative CS. aureusWeak activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiourea derivatives. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 1.5 to 20 µM across different types of cancers such as pancreatic and breast cancer .

Cell Line IC50 (µM) Effectiveness Reference
Pancreatic Cancer7 - 14Moderate efficacy
Breast Cancer3 - 10High efficacy
Human Leukemia1.5Very high efficacy

Anti-inflammatory Activity

Thiourea derivatives have also demonstrated anti-inflammatory properties. Studies suggest that these compounds can inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of thiourea compounds is often attributed to their ability to interact with various biomolecular targets:

  • Enzyme Inhibition: Many thioureas act as enzyme inhibitors, affecting pathways involved in cancer progression and inflammation.
  • DNA Interaction: The structural properties allow these compounds to bind to DNA, disrupting replication in cancer cells.
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress .

Case Studies

  • Study on Antibacterial Activity: A series of thiourea derivatives were synthesized and tested against a panel of pathogenic bacteria. The study found that modifications on the thiazole ring significantly enhanced antibacterial potency, particularly against Gram-positive bacteria .
  • Anticancer Evaluation: A recent evaluation of a novel thiourea derivative showed remarkable cytotoxic effects on leukemia cell lines with minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing 3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : React 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine with an appropriate isothiocyanate (e.g., 4-(dimethylsulfamoyl)benzoyl isothiocyanate) in anhydrous DMF under reflux (4–6 hours). Monitor progress via TLC .
  • Step 2 : Purify the crude product using ethanol recrystallization to achieve yields >75%. Adjust stoichiometry (1:1 molar ratio) and solvent polarity to minimize side products like unreacted amines or disubstituted thioureas .
  • Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and controlled heating to suppress oxidative decomposition of the thiazole ring .

Q. How can researchers confirm the structural integrity of this thiourea derivative post-synthesis?

  • Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
  • NMR : Analyze ¹H/¹³C NMR to verify aromatic proton environments (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm) and thiourea NH signals (δ 9.5–10.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • X-ray Crystallography : Resolve intramolecular hydrogen bonding (e.g., N–H⋯O=S interactions) to validate planar geometry and steric effects .

Advanced Research Questions

Q. What mechanistic insights govern the cyclization of intermediates during synthesis, and how do reaction conditions influence product selectivity?

  • Methodological Answer : Cyclization pathways depend on acid/base catalysts and solvent polarity:
  • Acid-Mediated Cyclization : Using HCl/EtOH promotes oxadiazinane-thione formation via intramolecular nucleophilic attack, favored by electron-withdrawing groups (e.g., sulfamoyl) .
  • Amine-Induced Cyclization : Triazinane-thiones form in the presence of primary amines (e.g., methylamine), driven by thiourea deprotonation and thiolate intermediate generation .
  • Contradiction Resolution : If unexpected products arise (e.g., mixed cycloadducts), vary catalyst strength (e.g., p-TsOH vs. Et₃N) and monitor intermediates via LC-MS .

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Prioritize docking poses with hydrogen bonds to the sulfamoyl group and π-π stacking with the thiazole ring .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to identify persistent interactions (e.g., hydrophobic contacts with dimethoxyphenyl groups) .
  • Validation : Corrogate computational results with in vitro enzymatic assays (e.g., IC₅₀ measurements) to refine force field parameters .

Q. What strategies resolve contradictions in spectral data or bioactivity results during structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Data Triangulation : Cross-validate conflicting NMR/HRMS data with alternative techniques (e.g., IR for thiourea C=S stretches at 1250–1350 cm⁻¹) .
  • Bioactivity Discrepancies : If antimicrobial activity varies unexpectedly, test against isogenic mutant strains (e.g., E. coli ΔacrB) to rule out efflux pump interference .
  • Batch Consistency : Ensure synthetic reproducibility by standardizing purification protocols (e.g., column chromatography vs. recrystallization) .

Experimental Design and Data Analysis

Q. How should researchers design assays to evaluate the antifungal/antibacterial efficacy of this compound?

  • Methodological Answer :
  • MIC Assays : Use broth microdilution (CLSI guidelines) with Candida albicans or Staphylococcus aureus. Include positive controls (e.g., fluconazole) and solvent controls (DMF <1% v/v) .
  • Time-Kill Curves : Assess bactericidal/fungicidal activity at 2× MIC over 24 hours. Compare log₁₀ CFU reductions to establish concentration-dependent effects .
  • Resistance Profiling : Serial passage assays (10–15 generations) to monitor MIC shifts and identify resistance mutations via whole-genome sequencing .

Q. What methodologies optimize solubility and stability for in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents (PEG-400/ethanol) or cyclodextrin inclusion complexes. Assess via shake-flask method (pH 7.4 PBS) .
  • Stability Profiling : Conduct forced degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolyzed thiourea) .
  • Plasma Stability : Incubate compound in rat plasma (37°C, 1 hour) and quantify parent compound via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.